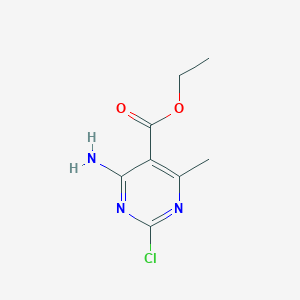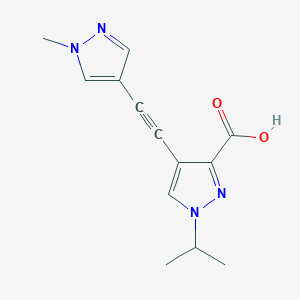
1-Isopropyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes an isopropyl group, a methyl-pyrazolyl group, and a carboxylic acid group
Preparation Methods
The synthesis of 1-Isopropyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid involves multiple steps. One common synthetic route starts with the preparation of 1-methyl-1H-pyrazole-4-carboxylic acid, which is then subjected to various reactions to introduce the isopropyl and ethynyl groups. The reaction conditions typically involve the use of solvents like dioxane and reagents such as chloroacetonitrile . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Isopropyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts like palladium on carbon, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Isopropyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Isopropyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazole-4-carboxylic acid: Lacks the isopropyl and ethynyl groups, making it less complex and potentially less versatile in its applications.
1-Isopropyl-1H-pyrazole-3-carboxylic acid: Lacks the methyl-pyrazolyl and ethynyl groups, which may affect its chemical reactivity and biological activity.
4-Ethynyl-1H-pyrazole-3-carboxylic acid: Lacks the isopropyl and methyl-pyrazolyl groups, which may influence its overall properties and applications
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N4O2 |
|---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
4-[2-(1-methylpyrazol-4-yl)ethynyl]-1-propan-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N4O2/c1-9(2)17-8-11(12(15-17)13(18)19)5-4-10-6-14-16(3)7-10/h6-9H,1-3H3,(H,18,19) |
InChI Key |
IFTRXOHDKOPIIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)O)C#CC2=CN(N=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



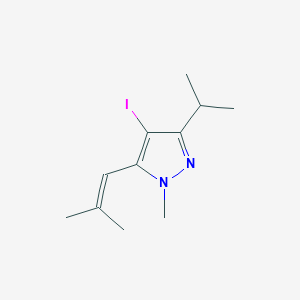
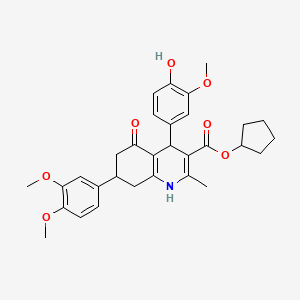
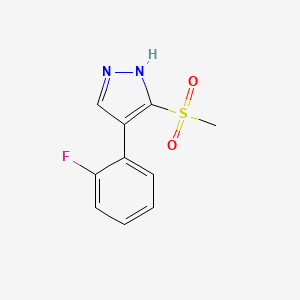
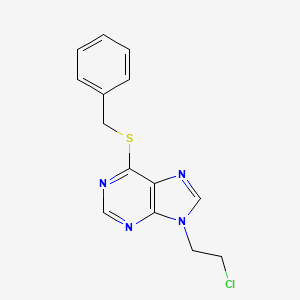
![3-amino-4-(3,4-dimethoxyphenyl)-N-(2,6-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11774083.png)
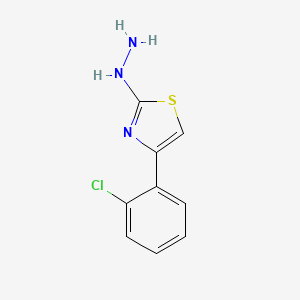
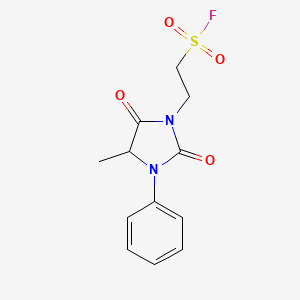
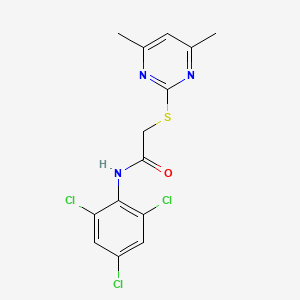
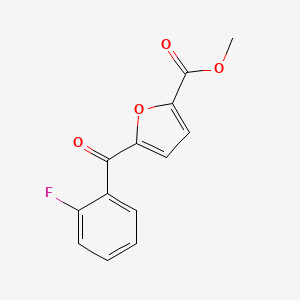
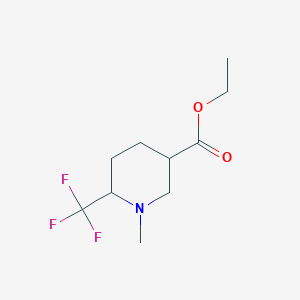
![Methyl furo[2,3-d][1,2]oxazepine-5-carboxylate](/img/structure/B11774110.png)

